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Cat. No.: B8746520 Get Quote

L-Ribose, a pentose monosaccharide with the molecular formula C₅H₁₀O₅, is the enantiomer of

the naturally abundant D-Ribose.[1] While D-Ribose is a fundamental component of RNA and

essential biomolecules like ATP, L-Ribose is less common in nature but holds significant

interest for researchers in synthetic chemistry and drug development, particularly for creating

nucleoside analogs that can resist enzymatic degradation.[2]

Like most monosaccharides, L-Ribose exists in equilibrium between its open-chain (acyclic)

and cyclic forms.[1] The open-chain form of L-ribose is an aldopentose, meaning it has a five-

carbon backbone with an aldehyde functional group at one end.[3] In the Fischer projection of

L-ribose, all hydroxyl groups are depicted on the left side, which is the mirror image of D-ribose

where they are on the right.[1][4] This stereochemical arrangement is crucial for its three-

dimensional structure and biological interactions.

Cyclization and the Formation of L-Ribofuranose
In aqueous solutions, the open-chain form of L-ribose undergoes a reversible intramolecular

hemiacetal formation to yield cyclic structures.[1] The furanose ring, a five-membered ring, is

formed when the hydroxyl group on carbon-4 (C4') attacks the aldehyde carbon (C1').[1][4] This

cyclization event generates a new stereocenter at C1', which is now referred to as the

anomeric carbon.

The creation of this anomeric carbon gives rise to two distinct diastereomers known as

anomers. These anomers are designated as alpha (α) and beta (β), depending on the

configuration of the newly formed hydroxyl group at the C1' position.[1]
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The Anomers: α-L-Ribofuranose and β-L-
Ribofuranose
Anomers are stereoisomers of a cyclic saccharide that differ only in their configuration at the

anomeric carbon. For L-sugars, the designation is typically a mirror image of the D-sugar

convention.

α-L-Ribofuranose: This anomer has the hydroxyl group at the anomeric carbon (C1') on the

same side of the ring as the hydroxyl group on the highest-numbered chiral carbon in the

Fischer projection (C4'). It is the enantiomer of α-D-ribofuranose.[5][6][7]

β-L-Ribofuranose: In this anomer, the hydroxyl group at the anomeric carbon is on the

opposite side of the ring relative to the hydroxyl group at C4'. β-L-Ribofuranose is the

enantiomer of β-D-ribofuranose, the form found in biologically active ribonucleosides like

adenosine and uridine.[1][2][8]

The relationship between the open-chain and the two anomeric furanose forms is a dynamic

equilibrium.

Caption: Equilibrium of L-Ribose between its open-chain and cyclic anomeric furanose forms.

Data Presentation
Physicochemical Properties of L-Ribofuranose Anomers
The following table summarizes key properties for the anomers of L-ribofuranose.
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Property α-L-Ribofuranose β-L-Ribofuranose

Molecular Formula C₅H₁₀O₅ C₅H₁₀O₅

Molecular Weight 150.13 g/mol [5] 150.13 g/mol [2][8]

IUPAC Name

(2R,3S,4R,5S)-5-

(hydroxymethyl)oxolane-2,3,4-

triol[5]

(2S,3S,4R,5S)-5-

(hydroxymethyl)oxolane-2,3,4-

triol[2][8]

CAS Number 41546-20-7[5] 41546-19-4[2][8]

PubChem CID 6971005[5] 6971004[8]

Equilibrium Composition of Ribose in Aqueous Solution
While data for L-ribose is not as prevalent, as an enantiomer, its equilibrium distribution in

solution is expected to mirror that of D-ribose. At room temperature, ribose exists as a mixture

of different cyclic forms and a small amount of the open-chain form.[1]

Form of Ribose Relative Abundance (%)

β-Pyranose 59%

α-Pyranose 20%

β-Furanose 13%

α-Furanose 7%

Open-Chain ~0.1%

(Data extrapolated from D-Ribose equilibrium

studies)[1][9]

It is important to note that while the pyranose form is dominant for the free sugar in solution, it

is the furanose form that is exclusively incorporated into the backbone of nucleic acids.[10]

Experimental Protocols for Stereochemical
Characterization
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The determination of the stereochemistry and anomeric configuration of L-ribofuranose and its

derivatives relies on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguously determining anomeric configuration.

Objective: To differentiate between α and β anomers based on the chemical shift and

coupling constants of the anomeric proton (H1').

Methodology:

Sample Preparation: Dissolve a purified sample of L-ribofuranose or its derivative (e.g.,

1,2,3,5-tetra-O-acetyl-β-L-ribofuranose) in a suitable deuterated solvent (e.g., D₂O,

CDCl₃).[2][11]

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

Spectral Analysis:

Identify the anomeric proton signal, which typically appears as a doublet downfield from

other sugar protons due to its attachment to two oxygen atoms.

Measure the coupling constant (JH1'-H2'). For furanose rings, the coupling constant for

a trans relationship between H1' and H2' (as in the α-anomer) is generally smaller

(typically 1-4 Hz) than for a cis relationship (as in the β-anomer, typically 5-8 Hz).

Two-dimensional NMR experiments, such as COSY and NOESY, can be used to

confirm assignments and provide through-bond and through-space correlations,

respectively, further solidifying the stereochemical assignment.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the separation and quantification of different sugar isomers in a mixture

after appropriate derivatization.

Objective: To separate and quantify the relative amounts of α/β furanose and pyranose forms

of L-ribose at equilibrium.
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Methodology:

Derivatization: Convert the non-volatile sugar into a volatile derivative. A common method

is silylation.

Lyophilize the aqueous sugar sample to dryness.

Add a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane, and

trimethylchlorosilane) and heat at ~60-80°C for 30 minutes. This replaces the protons of

the hydroxyl groups with trimethylsilyl (TMS) groups.

GC Separation:

Inject the derivatized sample into a gas chromatograph equipped with a capillary

column suitable for carbohydrate analysis (e.g., a nonpolar or medium-polarity column).

Run a temperature program to separate the different TMS-derivatized isomers based on

their boiling points and interactions with the stationary phase. Different anomers and

ring forms will typically have distinct retention times.

MS Detection and Quantification:

The eluting compounds are ionized and fragmented in the mass spectrometer. The

resulting mass spectra provide characteristic fragmentation patterns that confirm the

identity of the sugar derivatives.

The area under each peak in the chromatogram is proportional to the amount of that

specific isomer in the mixture, allowing for the determination of their relative abundance.

Polarimetry
This technique measures the rotation of plane-polarized light by a chiral molecule in solution.

Objective: To distinguish between L- and D-enantiomers.

Methodology:
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Sample Preparation: Prepare a solution of the purified sugar (e.g., L-ribose) of a known

concentration in a suitable solvent (e.g., water).

Measurement: Place the solution in a polarimeter cell of a known path length.

Analysis: Measure the angle of optical rotation. L-ribose will rotate plane-polarized light to

the left (levorotatory, denoted by a negative sign), while D-ribose rotates it to the right

(dextrorotatory, positive sign).[3] The specific rotation [α] is a characteristic physical

constant for the compound under defined conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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